Cas no 1804831-37-5 (3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile)

3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile
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- インチ: 1S/C9H6ClF3N2O2/c10-3-6-7(17-9(11,12)13)5(1-2-14)4-15-8(6)16/h4H,1,3H2,(H,15,16)
- InChIKey: GYPRADYRTNISRT-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(NC=C(CC#N)C=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 445
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 62.1
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029097586-1g |
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile |
1804831-37-5 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrileに関する追加情報
Introduction to 3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1804831-37-5)
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile, identified by its CAS number 1804831-37-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and synthetic utility. The presence of multiple functional groups, including a chloromethyl moiety, a hydroxy group, a trifluoromethoxy substituent, and an acetonitrile side chain, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The structural features of this compound contribute to its unique chemical properties and reactivity. The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of different functional groups at this position. This reactivity is particularly valuable in medicinal chemistry, where such intermediates are often used to construct complex drug molecules. The hydroxy group introduces polarity and potential hydrogen bonding capabilities, which can influence the solubility and binding affinity of the resulting compounds. Additionally, the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a common feature in modern drug design to improve pharmacokinetic profiles.
The acetonitrile side chain further contributes to the compound's overall properties by providing an additional site for chemical modification. This functionality is particularly useful in synthetic chemistry, where it can be converted into other useful groups through various reactions such as hydrolysis or reduction. The combination of these features makes 3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile a valuable building block for the development of new therapeutic agents.
In recent years, there has been growing interest in the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. The pyridine scaffold, due to its prevalence in bioactive molecules, has been extensively studied for its potential in drug discovery. Researchers have been exploring various derivatives of pyridine to identify new leads with therapeutic relevance. Among these derivatives, compounds featuring multiple substituents such as chloromethyl, hydroxy, and trifluoromethoxy groups have shown promise in several pharmacological applications.
One area where this compound has shown particular promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is associated with various diseases, including cancer. Inhibiting specific kinases has become a major focus in drug development, and pyridine-based inhibitors have emerged as effective tools in this regard. The structural features of 3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile, particularly its ability to interact with kinase active sites through hydrogen bonding and hydrophobic interactions, make it a potential candidate for designing novel kinase inhibitors.
Furthermore, the compound's reactivity allows for further derivatization into more complex structures that may exhibit enhanced binding affinity or selectivity towards target enzymes. For instance, the chloromethyl group can be readily converted into other functional groups such as alcohols or amines through nucleophilic substitution reactions. These modified derivatives can then be screened for their biological activity against various targets. The ability to easily modify this compound makes it a valuable tool for medicinal chemists seeking to optimize lead structures.
The use of computational methods has also played a significant role in the study of this compound. Molecular modeling techniques have been employed to understand how different substituents affect the electronic properties and binding affinity of pyridine-based molecules. These studies have provided insights into how modifications can be made to improve potency and selectivity. For example, computational studies have suggested that incorporating electron-withdrawing groups like trifluoromethoxy can enhance binding interactions with biological targets.
Recent experimental studies have further validated the potential of this compound as a pharmacological tool. Researchers have synthesized various derivatives of 3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile and evaluated their biological activity against different targets. These studies have demonstrated that certain modifications can significantly enhance potency while maintaining selectivity. Such findings highlight the importance of carefully designing molecular structures to achieve desired pharmacological outcomes.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and nitrile formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for these types of compounds.
In conclusion,3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1804831-37-5) is a versatile intermediate with significant potential in pharmaceutical research due to its unique structural features and reactivity. Its applications span across various areas including kinase inhibition and drug discovery efforts aimed at developing novel therapeutic agents with improved pharmacokinetic profiles.
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